
2-(4-chlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic organic acids to the formation of the desired oxadiazole derivatives. A systematic approach involves esterification, conversion to hydrazides, and subsequent reactions leading to oxadiazole formation. The target compounds are obtained by reacting oxadiazole thiols with N-substituted bromoacetamides in the presence of solvents and bases like DMF and NaH. This process is critical for introducing the specific chlorophenoxy and dimethoxyphenyl groups into the molecule (Rehman et al., 2013).
Molecular Structure Analysis
Molecular structure analysis using techniques such as IR, 1H-NMR, and mass spectrometry confirms the successful synthesis of the compound. This analysis provides insights into the orientation of the chlorophenyl ring relative to the oxadiazole ring, and how molecular interactions, such as hydrogen bonding, influence the compound's structure in the solid state (Saravanan et al., 2016).
Chemical Reactions and Properties
The compound undergoes various chemical reactions that highlight its reactivity and potential biological activity. For instance, its synthesis involves a key step of S-alkylation indicating its capability to participate in nucleophilic substitution reactions. Such reactions are essential for the compound's activity against specific enzymes or biological targets (Nayak et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in biological systems. These properties are influenced by the compound's molecular structure and the intermolecular forces it can form. For example, the orientation of the chlorophenyl ring and the presence of dimethoxyphenyl groups affect its solubility and how it interacts with biological molecules (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of "2-(4-chlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide" include its reactivity towards enzymes and its potential as a ligand for receptor sites. These properties are determined by the functional groups present in the molecule and their electronic and steric effects. Studies have shown that derivatives of 1,3,4-oxadiazole possess significant biological activities, which can be attributed to their chemical properties and interactions with biological targets (Siddiqui et al., 2014).
Wissenschaftliche Forschungsanwendungen
α-Glucosidase Inhibition and Molecular Modeling A study by Iftikhar et al. (2019) synthesized a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, demonstrating significant α-glucosidase inhibitory activity. The structural determination was achieved through various spectroscopic analyses, and the compounds showed promise as drug leads supported by molecular modeling and ADME predictions (Iftikhar et al., 2019).
Enzyme Inhibition and Characterization Another research effort led by Rehman et al. (2013) involved the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, which was evaluated for enzyme inhibition activity. The study confirmed the compounds' activity against acetylcholinesterase, showcasing their potential for further biological applications (Rehman et al., 2013).
Antibacterial and Anti-Enzymatic Potential Nafeesa et al. (2017) designed and synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide with multifunctional moieties. These compounds were evaluated for their antibacterial and anti-enzymatic potential, revealing certain derivatives as good inhibitors against gram-negative bacterial strains and presenting valuable insights into the cytotoxic behavior of synthesized molecules (Nafeesa et al., 2017).
Synthesis, Pharmacological Evaluation, and Molecular Docking Research by Siddiqui et al. (2014) focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, investigating their antibacterial potential and moderate α-chymotrypsin enzyme inhibition. This work emphasized the synthetic route's efficiency and the resultant compounds' bioactivity, with molecular docking studies highlighting the significant correlation with bioactivity data (Siddiqui et al., 2014).
Anti-inflammatory and Anti-thrombotic Activities Basra et al. (2019) explored 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazole-2-thiol and its derivatives for in-vitro and in-vivo anti-inflammatory activities, demonstrating significant anti-inflammatory compounds. Molecular docking studies indicated these compounds' inhibitory potential against COX-2, with higher docking scores than standard drugs, suggesting their use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-14-7-11(8-15(9-14)25-2)17-21-22-18(27-17)20-16(23)10-26-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXMSAFQQWINCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2482996.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)
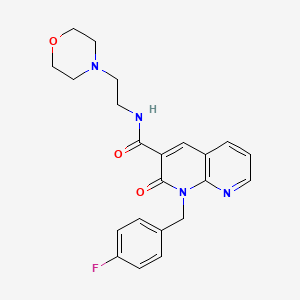

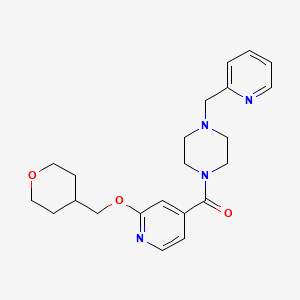
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)
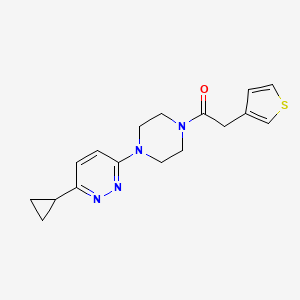
methanone](/img/structure/B2483013.png)
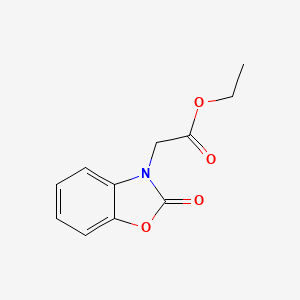
![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)
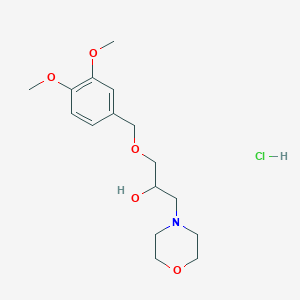
![[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/no-structure.png)